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molecular formula C8H14O2 B8610124 3-(tetrahydro-2H-pyran-3-yl)propanal

3-(tetrahydro-2H-pyran-3-yl)propanal

Cat. No. B8610124
M. Wt: 142.20 g/mol
InChI Key: AWLDZDYUUPDVHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)CCC1CCCOC1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH2:1]([O:3][C:4](=[O:2])[CH2:5][CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1)[CH3:13].[CH3:14][CH:15]([CH2:16][AlH:17][CH2:18][CH:19]([CH3:20])[CH3:21])[CH3:22]>>[O:3]=[CH:4][CH2:5][CH2:6][CH:7]1[CH2:8][O:9][CH2:10][CH2:11][CH2:12]1

Inputs

Step One
Name
CCOC(=O)CCC1CCCOC1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)CCC1CCCOC1
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CC(C)C[AlH]CC(C)C

Outcomes

Product
Name
Type
product
Smiles
O=CCCC1CCCOC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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